9-Undecynoic acid

Description

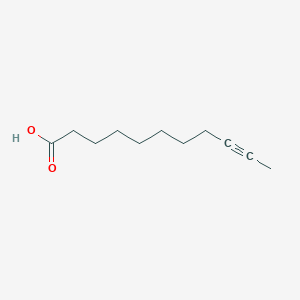

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365100 | |

| Record name | 9-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22202-65-9 | |

| Record name | 9-Hendecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HENDECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 9-Undecynoic Acid

This document provides a comprehensive overview of the chemical properties of this compound, a medium-chain fatty acid with a terminal alkyne group.[1] This unique bifunctional structure makes it a valuable building block in organic synthesis. The following sections detail its physicochemical properties, reactivity, and relevant experimental considerations.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. The majority of the available data is based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| IUPAC Name | undec-9-ynoic acid | [1] |

| CAS Number | 22202-65-9 | [1] |

| Physical State | Solid (predicted) | |

| Polar Surface Area | 37.3 Ų | [1] |

| pKa (strongest acidic) | ~4.8 (Estimated based on similar carboxylic acids) | [2] |

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the carboxylic acid.

2.1. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group capable of undergoing a variety of transformations.

-

Acidity and Nucleophilicity: The proton on the sp-hybridized carbon of the terminal alkyne is weakly acidic, with a pKa of approximately 25.[3] It can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide.[3] This resulting acetylide anion is a potent nucleophile and can participate in carbon-carbon bond-forming reactions, such as Sₙ2 reactions with primary alkyl halides.[3]

-

Oxidative Cleavage: The carbon-carbon triple bond can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).[4][5] This reaction breaks the triple bond to form two carboxylic acids.[3][6] In the case of a terminal alkyne like this compound, oxidative cleavage yields a dicarboxylic acid and carbon dioxide (from the terminal alkyne carbon).[5]

-

Addition Reactions: Like alkenes, alkynes undergo addition reactions where the π bonds are broken.[4] Hydrogenation in the presence of a metal catalyst can reduce the alkyne to an alkene and further to an alkane.[3]

2.2. Reactions of the Carboxylic Acid

The carboxylic acid group undergoes typical reactions for this functional group, including:

-

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester.

-

Amide Formation: Reaction with amines, often activated by coupling agents, will yield amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

The interplay of these two functional groups allows for the synthesis of a wide range of complex molecules.

Caption: General reactivity pathways of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard organic chemistry methodologies can be applied to study its properties and reactions.

3.1. General Protocol for Oxidative Cleavage with Ozone

This protocol describes a general procedure for the oxidative cleavage of a terminal alkyne to a carboxylic acid.

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas dispersion tube and a cold bath.

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Workup: Add an oxidizing workup agent, such as hydrogen peroxide, to convert the ozonide intermediate to the carboxylic acid.

-

Isolation and Purification: After the workup, the product can be isolated by extraction and purified using techniques such as column chromatography or recrystallization.[7]

Caption: Experimental workflow for oxidative cleavage.

Safety and Handling

Based on available safety data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8][9] All work should be conducted in a well-ventilated fume hood.[8]

Conclusion

This compound is a bifunctional molecule with significant potential in synthetic chemistry. Its terminal alkyne and carboxylic acid moieties offer orthogonal reactivity, enabling its use in the construction of complex molecular architectures. While detailed experimental data is limited, its chemical properties can be reliably predicted based on the known reactivity of its constituent functional groups. Further research into this compound is warranted to fully explore its synthetic utility.

References

- 1. This compound | C11H18O2 | CID 1747486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22202-65-9 Name: this compound [xixisys.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of 9-Undecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 9-undecynoic acid, a valuable alkynoic fatty acid. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows involved.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from the readily available 10-undecenoic acid, which is commercially derived from the pyrolysis of castor oil.[1][2][3] The synthesis pathway includes the preparation of the terminal alkyne, 10-undecynoic acid, followed by a base-catalyzed isomerization to the internal alkyne, this compound.

Step 1: Synthesis of 10-Undecynoic Acid from 10-Undecenoic Acid

The initial step involves the conversion of 10-undecenoic acid to its corresponding terminal alkyne, 10-undecynoic acid. This is achieved through a bromination reaction across the double bond, followed by a dehydrobromination reaction.[4]

Experimental Protocol: Bromination and Dehydrobromination of 10-Undecenoic Acid

This protocol is adapted from a procedure for the synthesis of 10-undecynoic acid.[4]

Materials:

-

10-Undecenoic acid

-

Dry ether

-

Bromine

-

Liquid ammonia

-

Ferric chloride (anhydrous)

-

Sodium metal

-

Ammonium chloride (solid)

-

6N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Petroleum ether (b.p. 30-60°C)

Procedure:

-

Bromination: Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether in a flask equipped with a stirrer. Maintain the temperature below 0°C using an ice bath. Add bromine (approximately 15 ml) dropwise with constant stirring until the color of bromine persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.

-

Preparation of Sodamide: In a 3-L three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, introduce 1.5 L of liquid ammonia. Add 1.2–1.5 g of anhydrous ferric chloride. After the iron salt dissolves, add 6 g of metallic sodium in two portions to catalyze the formation of sodamide. Once the hydrogen evolution ceases, add the remaining sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes.

-

Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from the first step to the sodamide suspension in liquid ammonia. Stir the reaction mixture for 6 hours.

-

Work-up: After stirring, remove the cold-finger condenser and allow the ammonia to evaporate over an additional hour of stirring. Slowly add an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide. Add 500 ml of water to dissolve the salts. Acidify the aqueous solution with 6N hydrochloric acid.

-

Extraction and Initial Purification: Extract the product with three 200-ml portions of ether. Combine the ethereal extracts, wash with water until the aqueous phase is pH 5–6, and dry over anhydrous sodium sulfate. Remove the ether by evaporation.

-

Purification: Fractionally distill the residual oil under vacuum. The fraction distilling at 124–130°C/3 mm Hg is collected. This product can be further purified by recrystallization from petroleum ether (b.p. 30–60°C) to yield white crystals of 10-undecynoic acid.

Quantitative Data for 10-Undecynoic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | 10-Undecenoic Acid (50 g) | [4] |

| Key Reagents | Bromine, Sodamide in liquid NH₃ | [4] |

| Reaction Time | Bromination: ~1 hr; Dehydrobromination: 6 hrs | [4] |

| Product | 10-Undecynoic Acid | [4] |

| Yield | 26-28 g (52-56%) | [4] |

| Purity | High (after distillation and recrystallization) | [4] |

| Boiling Point | 124-130°C at 3 mm Hg | [4] |

Step 2: Isomerization of 10-Undecynoic Acid to this compound

The conversion of the terminal alkyne, 10-undecynoic acid, to the internal alkyne, this compound, is achieved through a base-catalyzed isomerization, often referred to as the "alkyne zipper" reaction in reverse.[5][6] While the "zipper" reaction typically drives the triple bond to the terminal position, the equilibrium can be shifted towards the more thermodynamically stable internal alkyne under different conditions.[5] Strong bases are required to facilitate the deprotonation-reprotonation sequence that leads to the migration of the triple bond.

Experimental Protocol: Base-Catalyzed Isomerization

This is a generalized protocol based on the principles of alkyne isomerization.[5][6][7]

Materials:

-

10-Undecynoic acid

-

Potassium tert-butoxide (t-BuOK) or another strong, non-nucleophilic base

-

Anhydrous dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 10 g of 10-undecynoic acid in 100 mL of anhydrous DMSO.

-

Isomerization: Add a sub-stoichiometric amount of potassium tert-butoxide (e.g., 0.2 equivalents) to the solution. Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the internal alkyne isomers. The reaction time will vary depending on the temperature and the amount of base used.

-

Quenching and Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with three 100-mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomeric undecynoic acids.

-

Purification: The crude product is then purified using the methods described in the following section to isolate the this compound isomer.

Quantitative Data for Isomerization of 10-Undecynoic Acid

| Parameter | Value (Estimated) | Reference |

| Starting Material | 10-Undecynoic Acid (10 g) | N/A |

| Key Reagents | Potassium tert-butoxide, DMSO | [5][6][7] |

| Reaction Temperature | 60-80°C | N/A |

| Product | Mixture of undecynoic acid isomers | N/A |

| Yield of 9-isomer | Variable, depends on equilibrium | N/A |

| Purity (crude) | Mixture of isomers | N/A |

Purification of this compound

The purification of this compound from the reaction mixture, which may contain the starting material and other isomers, is a critical step. A combination of techniques is often employed to achieve high purity.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility at a given temperature.[8][9] For fatty acids, this is often performed at low temperatures.

Experimental Protocol: Low-Temperature Fractional Crystallization

Materials:

-

Crude this compound mixture

-

Acetone or a mixture of hexane and ethyl acetate

-

Dry ice or a low-temperature cooling bath

Procedure:

-

Dissolution: Dissolve the crude mixture of undecynoic acids in a minimal amount of hot acetone.

-

Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool it to a low temperature (e.g., -20°C to -78°C) using a cooling bath. The different isomers will have different crystallization points, allowing for their separation. The more saturated or higher melting point isomers will crystallize first.

-

Isolation: The crystallized solid is separated from the mother liquor by cold filtration. The process can be repeated on the mother liquor at lower temperatures to isolate other isomers.

-

Solvent Removal: The solvent is removed from the desired fraction under reduced pressure to yield the purified this compound.

Quantitative Data for Fractional Crystallization

| Parameter | Value | Reference |

| Starting Material | Crude this compound mixture | N/A |

| Solvent | Acetone or Hexane/Ethyl Acetate | [10] |

| Temperature | -20°C to -78°C | N/A |

| Purity | Can achieve high purity with multiple cycles | [8][9] |

| Yield | Dependent on the composition of the crude mixture | N/A |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is an effective method.[11][12][13]

Experimental Protocol: Preparative RP-HPLC

Materials:

-

Partially purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound in a small amount of the mobile phase.

-

Chromatography: Inject the sample onto a preparative reverse-phase column (e.g., C18). Elute the compounds using a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid). The separation of the isomers is based on their slight differences in polarity.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound, as determined by a UV detector.

-

Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to obtain the highly purified this compound.

Quantitative Data for Preparative HPLC

| Parameter | Value | Reference |

| Starting Material | Partially purified this compound | N/A |

| Column | Preparative Reverse-Phase (e.g., C18) | [11][13] |

| Mobile Phase | Acetonitrile/Water gradient with acid modifier | [11][13] |

| Purity | >98% | [12] |

| Recovery | Typically 75-90% | [12] |

Visualizations

Synthetic Workflow

The overall workflow for the synthesis of this compound from 10-undecenoic acid is depicted below.

Caption: Overall synthetic workflow for this compound.

Mechanism of Base-Catalyzed Alkyne Isomerization

The migration of the triple bond from the terminal position to an internal position proceeds through a series of deprotonation and reprotonation steps, involving an allene intermediate.

Caption: Mechanism of base-catalyzed alkyne isomerization.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. guidechem.com [guidechem.com]

- 3. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Terminal Alkyne Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of terminal alkyne fatty acids. These molecules have become indispensable tools in chemical biology, drug discovery, and materials science, primarily due to the unique reactivity of the terminal alkyne group, which serves as a versatile bioorthogonal handle. This document details their fundamental characteristics, methods for their synthesis and analysis, and their applications in complex biological systems.

Physical Properties

The physical characteristics of terminal alkyne fatty acids are governed by their long hydrocarbon chains, the terminal carboxylic acid group, and the carbon-carbon triple bond. These features result in properties that are similar to their corresponding saturated and unsaturated fatty acids, but with key differences imparted by the alkyne moiety.

Key Physical Characteristics:

-

Acidity: The proton attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than protons on sp2 (alkene) or sp3 (alkane) carbons.[1][2] The pKa of this terminal proton is approximately 25, which is a dramatic increase in acidity compared to the pKa of ~44 for an alkene C-H bond and ~50 for an alkane C-H bond.[1][2][3] This enhanced acidity is due to the high s-character (50%) of the sp orbital, which stabilizes the resulting acetylide anion.[1][2]

-

Solubility: Like other fatty acids, terminal alkyne fatty acids are generally insoluble or only sparingly soluble in water due to their long, nonpolar hydrocarbon tails.[1][4][5] They are, however, readily soluble in a wide range of nonpolar or weakly polar organic solvents, such as hexane, diethyl ether, and chloroform.[1][4][5]

-

Boiling and Melting Points: The boiling points of terminal alkyne fatty acids are typically slightly higher than those of the corresponding alkanes and alkenes with the same carbon count.[1][3][5] This is often attributed to the linear geometry of the alkyne group, which allows for more efficient molecular packing and stronger London dispersion forces.[5] As with other fatty acids, boiling and melting points increase with the length of the carbon chain.[3][4]

-

Density: Liquid terminal alkyne fatty acids are less dense than water, with typical densities around 0.7–0.8 g/mL.[1]

Table 1: Summary of Physical Properties

| Property | Typical Value / Trend | Rationale |

| pKa (Terminal ≡C-H) | ~25 | High s-character (50%) of the sp-hybridized carbon orbital stabilizes the conjugate base (acetylide anion).[1][2] |

| Solubility in Water | Insoluble / Sparingly Soluble | The long, nonpolar hydrocarbon chain dominates the molecule's overall polarity.[1][4][5] |

| Solubility in Organic Solvents | Soluble (in nonpolar solvents) | "Like dissolves like" principle; soluble in solvents such as hexane, ether, and benzene.[1][4] |

| Boiling Point | Slightly higher than corresponding alkanes/alkenes; increases with chain length. | Linear geometry allows for better packing and stronger intermolecular forces.[1][3][5] |

| Density | Less dense than water (~0.7-0.8 g/mL) | Typical for long-chain hydrocarbons.[1] |

Chemical Properties and Reactivity

The chemical reactivity of terminal alkyne fatty acids is dominated by the terminal alkyne group, which serves as a powerful functional handle for a variety of chemical transformations.

Acidity and Acetylide Anion Formation

Due to the relatively high acidity of the terminal alkyne proton (pKa ~25), these fatty acids can be deprotonated by strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) to form a highly nucleophilic acetylide anion.[1][2][6] This acetylide is a key intermediate in C-C bond-forming reactions, particularly Sₙ2 substitutions.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most significant reaction for terminal alkyne fatty acids in the context of biological research is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[7][8] This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] Its bioorthogonal nature—meaning the reactants do not interfere with native biological processes—makes it ideal for labeling and detecting molecules in complex biological environments.[7][8]

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Other Reactions

While CuAAC is the most prominent, the terminal alkyne can undergo other reactions. For instance, under certain conditions, such as elevated temperatures in the presence of a Cu(I) catalyst, terminal alkynes can undergo homo-coupling to form a dimer.[10]

Synthesis of Terminal Alkyne Fatty Acids

Several robust synthetic methods are available for preparing terminal alkyne fatty acids, allowing for variations in chain length and functional group placement.[7]

Common Synthetic Routes

-

Corey-Fuchs Reaction: A reliable two-step method that converts an ω-oxo fatty acid (an aldehyde) into a terminal alkyne.[7] The aldehyde is first converted to a 1,1-dibromoolefin, which is then treated with a strong base to yield the alkyne.[7]

-

Seyferth-Gilbert Homologation: A one-pot alternative that uses the Ohira-Bestmann reagent to convert an aldehyde directly into a terminal alkyne.[7]

Caption: Workflow for the Corey-Fuchs synthesis of terminal alkyne fatty acids.

Experimental Protocol: Corey-Fuchs Reaction

This protocol is a generalized procedure for the synthesis of a terminal alkyne fatty acid from an ω-oxo fatty acid methyl ester.[7]

Step 1: Synthesis of the Dibromoolefin

-

Under an argon atmosphere, dissolve triphenylphosphine (PPh₃, 3.0 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C.

-

Add carbon tetrabromide (CBr₄, 1.5 eq) and stir the mixture at 0 °C for 15 minutes.

-

Add a solution of the starting aldehyde (1.0 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.[7]

Step 2: Formation of the Terminal Alkyne

-

Dissolve the purified dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 2.0 eq) and stir the mixture for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the terminal alkyne fatty acid.[7]

Biosynthesis: The JamABC Pathway

Nature has also evolved enzymatic pathways to produce terminal alkynes.[7] In the marine cyanobacterium Moorea producens, the jamABC gene cluster is responsible for producing a terminal alkyne starter unit for polyketide synthesis.[11][12] This pathway involves an acyl-CoA ligase (JamA), an acyl carrier protein (JamC), and a membrane-bound fatty acid desaturase/acetylenase (JamB).[11][12]

Caption: The JamABC biosynthetic pathway for terminal alkyne formation.

Applications and Experimental Methodologies

Terminal alkyne fatty acids are powerful molecular probes used to investigate lipid metabolism, identify protein-lipid interactions, and act as enzyme inhibitors.[7][13][14]

Metabolic Labeling and Tracing

When introduced to cells or organisms, these fatty acid analogs can be metabolically incorporated into complex lipids like triglycerides and phospholipids.[13] The alkyne tag then allows for the visualization and identification of these lipids and their interacting partners through click chemistry with an azide-linked reporter molecule (e.g., a fluorophore or biotin).[13][15]

Caption: General workflow for cellular metabolic labeling and imaging.

Experimental Protocol: Cellular Metabolic Labeling

This protocol provides a general framework for tracing the metabolic fate of a terminal alkyne fatty acid in cultured cells.[13]

Materials:

-

Cultured cells

-

Terminal alkyne fatty acid of interest

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reagents: azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).[13]

-

Fluorescence microscope

Procedure:

-

Cell Culture and Labeling: Plate cells on coverslips and allow them to adhere. Replace the growth medium with serum-free medium containing the terminal alkyne fatty acid and incubate for a specified time (e.g., 4-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with paraformaldehyde, then wash again. Permeabilize the cells with Triton X-100 to allow entry of the click reagents.[13]

-

Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper sulfate, and reducing agent. Add the cocktail to the cells and incubate in the dark.[13]

-

Washing and Mounting: Wash the cells extensively with PBS to remove unreacted reagents. Mount the coverslips on microscope slides.[13]

-

Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope.[13]

Enzyme Inhibition

The triple bond of terminal alkyne fatty acids can interact with the active sites of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, leading to their inhibition.[13] This allows researchers to probe the function of these enzymes and the downstream effects of their inhibition on metabolic pathways.[13]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a terminal alkyne fatty acid against a target enzyme.[13]

Objective: To quantify the inhibitory effect of a terminal alkyne fatty acid on a specific enzyme.

Procedure:

-

Reagent Preparation: Prepare a stock solution of the terminal alkyne fatty acid inhibitor (e.g., in DMSO). Create serial dilutions of the inhibitor in the appropriate assay buffer. Prepare solutions of the enzyme and its substrate in the same buffer.[13]

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include control wells (no inhibitor) and background wells (no enzyme).

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzyme reaction to proceed.

-

Detection and Data Acquisition: Stop the reaction (if necessary) and add a detection reagent that measures product formation or substrate consumption. Read the plate using an appropriate plate reader (e.g., spectrophotometer, fluorometer).[13]

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the no-inhibitor control. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of terminal alkyne fatty acids and to analyze their metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the terminal alkyne (≡C-H) gives a characteristic signal in the region of 2 ppm.[16] A key feature is the observable four-bond coupling (⁴J) between this proton and protons on the adjacent methylene group, which can help confirm its presence.[16]

-

¹³C NMR: The sp-hybridized carbons of the alkyne appear in a distinct region. The terminal carbon (≡C-H) typically resonates around 65-85 ppm, while the internal alkyne carbon (≡C-R) is found further downfield around 70-100 ppm.[16]

-

-

Mass Spectrometry (MS): MS is a powerful tool for tracing the metabolism of alkyne lipids.[15][17] The alkyne tag imparts a specific mass shift that allows for the differentiation of labeled lipids from their endogenous counterparts.[15][17] However, care must be taken as the mass of an alkyne fatty acid can overlap with that of a natural fatty acid with the same carbon count but two additional double bonds; liquid chromatography-mass spectrometry (LC-MS) can resolve this ambiguity.[15][17]

References

- 1. orgosolver.com [orgosolver.com]

- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 16. Alkynes | OpenOChem Learn [learn.openochem.org]

- 17. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Incorporation of 9-Undecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Undecynoic acid (9-UDYA) is a modified medium-chain fatty acid that has emerged as a valuable chemical probe in the study of protein acylation and lipid metabolism. Its terminal alkyne group allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This unique feature enables the specific labeling, identification, and visualization of molecules that have incorporated 9-UDYA within a cellular context. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for the biological incorporation of this compound, tailored for researchers in cell biology, proteomics, and drug development.

As a bioorthogonal reporter, 9-UDYA is metabolically incorporated into cellular pathways that utilize fatty acids. This includes post-translational modifications of proteins, such as S-palmitoylation, and incorporation into complex lipids. The subsequent click reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) allows for the sensitive and specific detection of these modified biomolecules.

Data Presentation

While specific quantitative data on the incorporation efficiency of this compound across various cell lines and into different biomolecule classes remains an active area of research, the following tables provide a representative summary based on analogous alkyne-modified fatty acid probes. These values should be considered as a starting point for experimental design, with optimization recommended for specific cell types and experimental conditions.

Table 1: Comparison of Fatty Acid Analogs for Metabolic Labeling

| Feature | This compound | 17-Octadecynoic Acid (17-ODYA) | 3-Butynoic Acid |

| Chain Length | Medium (C11) | Long (C18) | Short (C4) |

| Bioorthogonal Handle | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne |

| Cellular Uptake Mechanism | Utilizes medium- and long-chain fatty acid transporters | Utilizes long-chain fatty acid transporters | Potentially utilizes short-chain fatty acid transporters |

| Primary Protein Targets | Proteins modified by medium- to long-chain acylation | Proteins modified by long-chain acylation (e.g., palmitoylation) | Proteins modified by short-chain acylation (e.g., butyroylation) |

| Potential Off-Target Effects | May influence pathways involving medium-chain fatty acids | May interfere with pathways involving long-chain fatty acids | May act as an inhibitor of certain metabolic enzymes (e.g., acyl-CoA dehydrogenases) |

Table 2: Representative Labeling Efficiency of Alkyne-Tagged Fatty Acids in Proteomics

| Cell Line | Labeled Proteins Identified (Hypothetical) | Relative Labeling Efficiency (Compared to 17-ODYA) | Key Protein Classes Identified |

| Jurkat | ~100-150 | Moderate | G-proteins, kinases, receptors |

| HEK293T | ~120-180 | Moderate to High | Cytoskeletal proteins, signaling adaptors |

| A549 | ~90-140 | Moderate | Metabolic enzymes, membrane transporters |

Note: The data in this table is hypothetical and serves as an example. Actual numbers will vary depending on experimental conditions, including probe concentration, incubation time, and the sensitivity of the mass spectrometer.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involving the biological incorporation of this compound.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of 9-UDYA into proteins and lipids in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., Jurkat, HEK293T, A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes or 6-well plates) and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a working solution of this compound in complete culture medium. The final concentration typically ranges from 25 µM to 100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.

-

Metabolic Labeling: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the 9-UDYA-containing labeling medium to the cells.

-

Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

-

Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to 9-UDYA-labeled proteins in cell lysate.

Materials:

-

Cell lysate containing 9-UDYA-labeled proteins (from Protocol 1)

-

Biotin-azide (stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

-

Copper(II) sulfate (CuSO4) (stock solution in water)

-

Sodium ascorbate (freshly prepared stock solution in water)

-

Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Cell lysate (containing 50-100 µg of protein)

-

Biotin-azide (final concentration of 100 µM)

-

TCEP (final concentration of 1 mM)

-

TBTA (final concentration of 100 µM)

-

-

Initiation of Click Reaction: Add CuSO4 to a final concentration of 1 mM, followed immediately by the addition of sodium ascorbate to a final concentration of 1 mM. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Protein Precipitation: Precipitate the biotin-labeled proteins by adding methanol, chloroform, and water in a sequential manner. A common method is the methanol-chloroform precipitation.

-

Protein Pellet Wash: Wash the resulting protein pellet with methanol to remove excess reagents.

-

Resuspension: Resuspend the dried protein pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting or a denaturing buffer for mass spectrometry).

Protocol 3: Enrichment and Mass Spectrometry Analysis of Labeled Peptides

This protocol outlines the steps for enriching biotin-tagged peptides and their subsequent analysis by mass spectrometry.

Materials:

-

Biotin-labeled protein sample (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., containing formic acid and acetonitrile)

-

C18 desalting spin columns

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and alkylate the free cysteines with IAA.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

-

Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-tagged peptides.

-

Washing: Perform a series of stringent washes to remove non-specifically bound peptides.

-

Elution: Elute the bound peptides from the streptavidin beads.

-

Desalting: Desalt the eluted peptides using C18 spin columns.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate proteomics software to search the acquired MS/MS spectra against a protein database, including a variable modification corresponding to the mass of the 9-UDYA-biotin adduct on cysteine residues.

Mandatory Visualizations

Concluding Remarks

This compound serves as a powerful tool for investigating protein acylation and lipid metabolism. The protocols and workflows outlined in this guide provide a solid foundation for researchers to employ this chemical probe in their studies. Successful application of these methods will enable the identification of novel acylated proteins, the characterization of their subcellular localization, and the elucidation of their roles in cellular signaling pathways. As with any technique, careful optimization of experimental parameters is crucial for obtaining robust and reproducible results. The continued development and application of such bioorthogonal chemical reporters will undoubtedly deepen our understanding of the complex roles of lipid modifications in health and disease.

An In-depth Technical Guide to 9-Undecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Undecynoic acid, including its chemical identity, physicochemical properties, and potential applications in research and drug development. While specific biological data for this compound is limited in publicly available literature, this guide also explores potential synthetic routes and hypothetical mechanisms of action based on the chemical nature of terminal alkyne fatty acids.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for this compound are crucial for accurate documentation and research.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 182.26 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][2] |

| CAS Number | 22202-65-9 | [1][2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound:

A potential synthesis could start from 9-undecenoic acid. The double bond would first be brominated to yield 9,10-dibromoundecanoic acid. Subsequent dehydrobromination using a strong base, such as sodium amide in liquid ammonia, would then generate the triple bond at the 9-position, yielding this compound.

General Analytical Protocol:

The characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the position of the alkyne and carboxylic acid functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne (C≡C) and carboxylic acid (C=O, O-H) functional groups.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity and involvement in signaling pathways of this compound is scarce. However, based on related compounds, some hypotheses can be formulated. Fatty acids with terminal alkynes are of interest in drug development as they can act as mechanism-based inhibitors of enzymes, particularly cytochrome P450s, or be used as chemical probes for metabolic studies.

A related compound, ω-hydroxyundec-9-enoic acid, has been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[4] This suggests that unsaturated fatty acids of this chain length can have significant cellular effects.

Hypothetical Mechanism of Action:

Given its structure as a fatty acid, this compound would likely be taken up by cells and incorporated into metabolic pathways. The terminal alkyne is a reactive functional group that could potentially interact with cellular machinery. One hypothetical pathway could involve its metabolism by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key in inflammatory signaling. The alkyne could lead to the formation of reactive intermediates that modulate these pathways.

Conclusion and Future Directions

This compound is a medium-chain fatty acid with a terminal alkyne, a functional group that imparts unique chemical reactivity. While detailed biological studies on this specific molecule are limited, its structural similarity to other biologically active fatty acids suggests potential for further investigation.

Future research should focus on:

-

Developing and publishing a detailed, validated synthesis protocol.

-

Screening for biological activity, particularly in areas where related fatty acids have shown promise, such as oncology and infectious diseases.

-

Utilizing this compound as a chemical probe to study fatty acid metabolism and enzyme function.

This guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The combination of its fatty acid backbone and reactive alkyne group makes it a compelling candidate for discovery and development efforts.

References

- 1. This compound | C11H18O2 | CID 1747486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ω-Hydroxyundec-9-enoic acid induces apoptosis through ROS-mediated endoplasmic reticulum stress in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Undecynoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Undecynoic acid is a terminal alkyne-containing fatty acid. This document provides an in-depth overview of its chemical and physical properties, methods of synthesis, and current and potential applications in research and drug development. Particular focus is given to its role as a molecular probe and its potential as a precursor for synthesizing biologically active molecules. This guide consolidates key data, outlines experimental protocols, and visualizes a relevant biological pathway to serve as a comprehensive resource.

Core Properties of this compound

This compound, with the molecular formula C11H18O2, is a carboxylic acid containing a terminal alkyne group.[1][2] This terminal triple bond is a key functional group that imparts unique reactivity, making it a valuable tool in bioorthogonal chemistry and a versatile building block in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C11H18O2 | [1][2] |

| Molecular Weight | 182.26 g/mol | [1][2] |

| CAS Number | 22202-65-9 | [1][2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common strategy involves the modification of a readily available precursor, such as 10-undecenoic acid.

Synthesis of 10-Undecynoic Acid from 10-Undecenoic Acid

A representative protocol for a related compound, 10-undecynoic acid, involves the bromination of the terminal double bond of 10-undecenoic acid, followed by dehydrobromination to form the alkyne. This process can be adapted for similar syntheses.

Experimental Protocol:

-

Bromination: 10-undecenoic acid is dissolved in a suitable dry solvent (e.g., ether) and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists.

-

Sodamide Preparation: In a separate three-necked flask equipped with a stirrer and a cold finger condenser, liquid ammonia is introduced. A catalytic amount of ferric chloride is added, followed by metallic sodium to form sodamide.

-

Dehydrobromination: The dibrominated undecanoic acid, dissolved in an appropriate solvent, is added to the prepared sodamide in liquid ammonia. The reaction mixture is stirred for several hours.

-

Workup: After the reaction is complete, the ammonia is allowed to evaporate. The residue is dissolved in water and acidified with hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ether). The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is then purified by fractional distillation and recrystallization to yield pure 10-undecynoic acid.

Applications in Research and Drug Development

The unique structure of this compound, featuring both a terminal alkyne and a carboxylic acid, makes it a valuable molecule for a range of applications.

Bioorthogonal Chemistry and Molecular Probes

The terminal alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling of biomolecules in complex biological systems. The carboxylic acid moiety can be used to attach the fatty acid to other molecules of interest.

Precursor for Bioactive Molecules

Fatty acids and their derivatives are known to possess a wide range of biological activities. The related compound, 10-undecenoic acid (undecylenic acid), is used as an antifungal agent. Recent research has also uncovered its pro-apoptotic antitumor activity. A novel formulation of undecylenic acid with L-Arginine, known as GS-1, has been shown to induce concentration-dependent tumor cell death.

The mechanism of this antitumor activity involves the uptake of the fatty acid by Fatty Acid Transport Protein 2 (FATP2), leading to a reduction in the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.

Signaling Pathway of Undecylenic Acid-Induced Apoptosis

The following diagram illustrates the key steps in the pro-apoptotic signaling pathway induced by undecylenic acid in tumor cells.

References

A Technical Guide to the Discovery and Application of Bioorthogonal Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipids, particularly fatty acids, within their native biological context has historically been a challenging endeavor. The small size and metabolic plasticity of fatty acids make them difficult to track using traditional genetic or immunological methods. The advent of bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi who coined the term in 2003, has revolutionized our ability to study these and other biomolecules in living systems.[1][2] Bioorthogonal chemistry refers to chemical reactions that can occur inside of living organisms without interfering with native biochemical processes.[2][3] This guide provides an in-depth overview of the discovery, history, and application of bioorthogonal fatty acids, with a focus on the technical details relevant to researchers in academia and industry.

The journey of bioorthogonal chemistry began with the development of the Staudinger ligation in 2000 by the Bertozzi group, a reaction between an azide and a triarylphosphine.[2] This was followed by the highly influential copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction developed independently by the groups of K. Barry Sharpless and Morten P. Meldal.[4][5][6] While extremely efficient, the cytotoxicity of the copper catalyst limited its application in living cells. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, by Bertozzi and colleagues, which utilizes strained cyclooctynes that react spontaneously with azides.[2][3]

These bioorthogonal reactions form the foundation for the use of fatty acid analogues bearing "chemical handles"—typically terminal alkynes or azides. These modified fatty acids are fed to cells, where they are incorporated into various metabolic pathways, including protein acylation and lipid synthesis.[7][8] The chemical handle then allows for the selective attachment of reporter tags, such as fluorophores or biotin, enabling visualization, identification, and quantification of lipid-modified biomolecules and their dynamics.[9][10] This guide will delve into the synthesis of these powerful tools, provide detailed experimental protocols for their use, and present quantitative data to aid in experimental design.

Data Presentation

Quantitative Data on Bioorthogonal Reaction Kinetics

The efficiency of a bioorthogonal reaction is critical for successful labeling, especially at the low concentrations of reactants found in biological systems. The second-order rate constant (k₂) is a key parameter for quantifying this efficiency. A higher k₂ value indicates a faster reaction. The following table summarizes the second-order rate constants for various strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with benzyl azide, a common model azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| BCN | 0.002 - 0.0044 | [2] |

| DIBAC | 0.11 | [2] |

| [9+1]CPP | 0.0022 | [11] |

| m[9+1]CPP | 0.0096 | [11] |

| [11+1]CPP | 0.00045 | [11] |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for reactions with benzyl azide at room temperature.[12][13]

Experimental Conditions for Metabolic Labeling with Bioorthogonal Fatty Acids

The optimal conditions for metabolic labeling can vary depending on the cell type, the specific bioorthogonal fatty acid used, and the downstream application. The following table provides examples of starting concentrations and incubation times from published studies.

| Bioorthogonal Fatty Acid | Cell Line | Concentration [µM] | Incubation Time [hours] | Reference(s) |

| Alkynyl-palmitate | A172 | 10 | 16 | [14] |

| Alkynyl-myristate | Various | 25 | 4 - 24 | |

| Alkynyl-stearate | Various | 100 | 4 - 24 | |

| 5-Hexynoic acid (Alk-4) | HEK293T | Not specified | 24 | [15] |

| Azido-fatty acids | E. coli | Not specified | Not specified | [7] |

Experimental Protocols

Synthesis of a Terminal Alkyne Fatty Acid (e.g., 15-Hexadecynoic Acid)

This protocol describes a general method for the synthesis of a terminal alkyne fatty acid using a Corey-Fuchs reaction followed by alkylation.

Materials:

-

15-Bromopentadecanoic acid

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Zinc dust

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry dichloromethane (DCM)

-

Dry tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Aldehyde: Convert 15-bromopentadecanoic acid to the corresponding methyl ester and then to the aldehyde using standard organic synthesis methods.

-

Corey-Fuchs Reaction - Step 1: Synthesis of the Dibromoolefin

-

To a solution of triphenylphosphine (3.0 eq) in dry DCM at 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add the starting aldehyde (1.0 eq) dissolved in dry DCM.

-

Allow the reaction to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure.

-

-

Corey-Fuchs Reaction - Step 2: Formation of the Terminal Alkyne

-

Dissolve the crude dibromoolefin (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (2.0 eq).

-

Stir the mixture for 1 hour at -78 °C, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Purify the crude terminal alkyne fatty acid ester by silica gel column chromatography.

-

Saponification: Hydrolyze the methyl ester to the carboxylic acid using standard saponification procedures (e.g., with LiOH in THF/water).

Metabolic Labeling of Mammalian Cells with an Alkynyl Fatty Acid

This protocol provides a general procedure for labeling cellular proteins with an alkynyl fatty acid analog.

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Serum-free medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Alkynyl fatty acid (e.g., alkynyl-palmitate) stock solution in DMSO

-

Potassium hydroxide (KOH)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a culture plate to achieve ~80% confluency at the time of labeling.

-

Fatty Acid Starvation (Optional but Recommended):

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Add serum-free medium supplemented with 1% fatty acid-free BSA.

-

Incubate for 1-2 hours at 37 °C and 5% CO₂.

-

-

Preparation of Fatty Acid-BSA Complex:

-

In a sterile tube, briefly saponify the alkynyl fatty acid stock solution with a molar excess of KOH to improve solubility.

-

Prepare a 20x stock of the fatty acid-BSA complex by dissolving the saponified fatty acid in serum-free medium containing 20% fatty acid-free BSA. Incubate at 37 °C for 15 minutes.

-

-

Metabolic Labeling:

-

Add the 20x fatty acid-BSA complex to the cells to achieve the desired final concentration (e.g., 25-100 µM).

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37 °C and 5% CO₂.

-

-

Cell Harvest:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "click" reaction to attach an azide-containing reporter to alkyne-labeled proteins in a cell lysate.

Materials:

-

Alkyne-labeled cell lysate (50 µg in PBS)

-

Azide-reporter stock solution (e.g., azide-fluorophore or azide-biotin) in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Initiation of Reaction:

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[4]

-

Vortex briefly to mix.

-

-

Incubation:

-

Protein Precipitation (for downstream analysis like SDS-PAGE):

-

Add 600 µL of methanol to the reaction mixture and vortex.[1][16]

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the remaining lower layer and interphase, and vortex.

-

Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[16]

-

Wash the pellet with methanol.

-

Air-dry the protein pellet and resuspend in an appropriate buffer for analysis.

-

Staudinger Ligation on Cell Lysates

This protocol provides a general guideline for the Staudinger ligation between an azide-labeled protein and a phosphine-based probe.

Materials:

-

Azide-labeled cell lysate

-

Phosphine-probe (e.g., phosphine-biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

To the azide-labeled cell lysate, add the phosphine-probe to a final concentration typically in the range of 100-250 µM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Western blot analysis for the incorporated tag (e.g., biotin).

-

-

Analysis:

-

The labeled proteins can be directly analyzed by SDS-PAGE and Western blotting or subjected to enrichment using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

-

Visualizations

Caption: General experimental workflow for proteomic analysis using bioorthogonal fatty acids.

Caption: Wnt signaling pathway highlighting the crucial role of protein palmitoylation.[18]

Caption: Simplified pathway of lipid droplet biogenesis from fatty acids.[19][20][21]

Conclusion

Bioorthogonal fatty acids have emerged as indispensable tools for the study of lipid metabolism and function. From their conceptual origins in the broader field of bioorthogonal chemistry, these chemical reporters have enabled unprecedented insights into processes such as protein acylation, lipid trafficking, and the dynamics of lipid droplets.[22][8][9] The ability to visualize and identify lipid-modified biomolecules in living cells provides a powerful platform for dissecting the roles of fatty acids in health and disease, including cancer and metabolic disorders.[8][13] As new bioorthogonal reactions with faster kinetics and improved biocompatibility are developed, the scope of applications for bioorthogonal fatty acids in basic research and drug development will undoubtedly continue to expand, promising new discoveries and therapeutic strategies.[23][24]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. confluore.com [confluore.com]

- 5. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. vectorlabs.com [vectorlabs.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatty Acid Trafficking Between Lipid Droplets and Mitochondria: An Emerging Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

The Elusive Undecynoic Acids: A Technical Guide on Their Putative Natural Occurrence and Analysis

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of undecynoic acids in organisms. Despite extensive literature reviews, there is a notable scarcity of direct evidence confirming the presence of undecynoic acids as natural products in plants, fungi, bacteria, or animals. Much of the available information pertains to the synthetically derived 10-undecynoic acid and the structurally related, naturally occurring 10-undecenoic acid (undecylenic acid). This guide, therefore, aims to provide a comprehensive overview of what is known about related acetylenic fatty acids, the biological activities of synthetic undecynoic acid, and the analytical methodologies that would be pertinent to their discovery and characterization in natural sources.

Natural Occurrence: An Unanswered Question

While the C11 unsaturated fatty acid, 10-undecenoic acid (undecylenic acid), is well-documented as a natural product, primarily derived from the pyrolysis of ricinoleic acid from castor oil (Ricinus communis) and also found in human sweat, the same cannot be definitively stated for its acetylenic counterpart, undecynoic acid.[1][2][3][4]

Acetylenic fatty acids, characterized by one or more carbon-carbon triple bonds, are known to occur in nature, albeit less commonly than their olefinic counterparts.[5] They have been identified in specific plant families and marine organisms.

Table 1: Examples of Naturally Occurring Acetylenic Fatty Acids (Other than Undecynoic Acid)

| Fatty Acid | Structure | Natural Source(s) | Reference(s) |

| Tariric Acid | 6-Octadecynoic acid | Seed fat of Picramnia tariri and other Picramnia species (Simarubiaceae) | [5] |

| Stearolic Acid | 9-Octadecynoic acid | Seeds of Santalaceae family plants, Santalum spicatum (Sandalwood) | [5] |

| Santalbic Acid (Ximenynic) | trans-11-Octadecen-9-ynoic acid | Seed fat of Santalum album and Santalum spicatum | [5] |

| 6-Hexadecynoic Acid | 6-Hexadecynoic acid | Plant Sommera sabiceoides | [6] |

| 6-Octadecynoic Acid | 6-Octadecynoic acid | Roots of Pentagonia gigantifolia | [5] |

| Crepenynic Acid | cis-9-Octadecen-12-ynoic acid | Seed oil of Crepis alpina | [7] |

| Dihydromatricaria Acid | 8Z-Dihydromatricaria acid | Found in various plants, fungi, and soldier beetles | [8] |

While one study noted the antifungal activity of 9-undecynoic acid, the natural origin of the compound used was not specified, suggesting it was likely a commercially available standard.[9][10] The current body of scientific literature does not contain reports of the isolation and identification of any undecynoic acid isomers from a natural source.

Known Biological Activities of (Synthetic) 10-Undecynoic Acid

Recent research has begun to explore the biological effects of synthetically produced 10-undecynoic acid, revealing significant antimicrobial properties.

Antibacterial and Anti-biofilm Activity

Studies have demonstrated that 10-undecynoic acid exhibits bacteriostatic, bactericidal, and anti-biofilm effects against oral pathogens, specifically Streptococcus mutans and Streptococcus sobrinus. These bacteria are major contributors to dental caries.

Table 2: In Vitro Activity of 10-Undecynoic Acid against Oral Streptococci

| Activity Metric | Concentration (mg/mL) | Target Organism(s) |

| Minimum Inhibitory Concentration (MIC) | 2.5 | S. mutans, S. sobrinus |

| Minimum Bactericidal Concentration (MBC) | 5.0 | S. mutans, S. sobrinus |

| Minimum Biofilm Inhibitory Conc. (MBIC₉₀) | 2.5 | S. mutans |

| Complete Biofilm Inhibition | 5.0 | S. mutans |

| >50% Eradication of Pre-existing Biofilm | 7.0 | S. mutans |

Data sourced from Goc et al., 2019.

The proposed mechanisms for this activity include the suppression of acid production (acidogenicity) and the ability to survive in acidic environments (aciduricity) by the bacteria.

Experimental Protocols for the Analysis of Acetylenic Fatty Acids

Should undecynoic acids be discovered in a natural matrix, their extraction, isolation, and quantification would likely follow established protocols for other fatty acids, with particular considerations for the acetylenic group.

Extraction of Lipids from a Plant Matrix

This protocol provides a general method for the extraction of total lipids from plant tissue.

-

Homogenization: Homogenize 1 gram of fresh plant tissue in a suitable solvent system. A common system is a monophasic solution of chloroform:methanol:acetic acid (5:5:1, v/v/v).[11] The acetic acid helps to inhibit lipase activity.

-

Phase Separation: Induce phase separation by adding an aqueous salt solution, such as 1 M KCl with 0.2 M H₃PO₄.[11] This will result in a lower chloroform layer containing the lipids and an upper aqueous layer.

-

Lipid Collection: Carefully collect the lower chloroform layer using a Pasteur pipette. For quantitative recovery of highly polar lipids, the aqueous phase can be back-extracted with chloroform.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas, preferably at a controlled temperature (e.g., 40°C), to yield the total lipid extract.[11]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of free fatty acids by GC-MS can be challenging due to their polarity and low volatility.[12] Derivatization to more volatile esters is a standard and often necessary step.

Protocol: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trichloride (BCl₃)-Methanol

-

Sample Preparation: Place 1-25 mg of the dried lipid extract into a micro-reaction vessel.

-

Reagent Addition: Add 2 mL of 12% w/w BCl₃-methanol reagent.

-

Reaction: Heat the vessel at 60°C for 5-10 minutes. Reaction times may need optimization depending on the specific fatty acids.

-

Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex the mixture thoroughly.

-

Collection: Allow the layers to separate. The upper hexane layer, containing the FAMEs, is carefully transferred to an autosampler vial for GC-MS analysis.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of underivatized free fatty acids, which can be advantageous for preserving the integrity of heat-sensitive compounds.[14]

Example HPLC Conditions for Undecenoic Acid (Adaptable for Undecynoic Acid)

-

Column: Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm)[15]

-

Mobile Phase: A gradient of water/acetonitrile with 0.1% phosphoric acid.[15] (For MS compatibility, formic acid can be substituted for phosphoric acid).[16]

-

Flow Rate: 0.3 mL/min[15]

-

Column Temperature: 30°C[15]

-

Detector: UV at 200 nm[15]

-

Injection Volume: 1 µL[15]

Putative Signaling and Mechanisms of Action

As there is no information on signaling pathways for undecynoic acids, we can draw parallels from the known mechanisms of the structurally similar 10-undecenoic acid, which is primarily recognized for its antifungal activity.

The antifungal mechanism of 10-undecenoic acid is multifaceted:

-

Disruption of Fungal Cell Membrane: The fatty acid integrates into the lipid bilayer of the fungal cell membrane, which destabilizes the membrane and increases its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[17]

-